molecular formula C15H14N2O2S B1378055 1-Benzenesulfonyl-2,6-dimethyl-5-azaindole CAS No. 1427504-84-4

1-Benzenesulfonyl-2,6-dimethyl-5-azaindole

Cat. No. B1378055
M. Wt: 286.4 g/mol
InChI Key: ADFJOAIBTXAAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzenesulfonyl-2,6-dimethyl-5-azaindole is a chemical compound with the molecular formula C15H14N2O2S and a molecular weight of 286.35 . It has potential applications in medical, environmental, and industrial research. In medical research, the compound has been studied for its role in drug development, with clinical trials showing promising results in the treatment of cancer and other diseases.


Molecular Structure Analysis

The molecular structure of 1-Benzenesulfonyl-2,6-dimethyl-5-azaindole consists of a benzenesulfonyl group attached to a 2,6-dimethyl-5-azaindole core . The exact 3D structure and conformation would require more detailed analysis, possibly involving computational chemistry or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzenesulfonyl-2,6-dimethyl-5-azaindole include its molecular formula (C15H14N2O2S), molecular weight (286.35), and potential solubility in various solvents . More detailed properties such as melting point, boiling point, and density were not provided in the search results.

properties

IUPAC Name

1-(benzenesulfonyl)-2,6-dimethylpyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11-8-15-13(10-16-11)9-12(2)17(15)20(18,19)14-6-4-3-5-7-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFJOAIBTXAAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N2S(=O)(=O)C3=CC=CC=C3)C)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzenesulfonyl-2,6-dimethyl-5-azaindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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